

Biotin-11-dUTP: A Comprehensive Technical Guide for Molecular Biology Applications

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Compound of Interest

Compound Name: *biotin-11-dUTP*

Cat. No.: *B1236100*

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Introduction

Biotin-11-dUTP is a cornerstone of non-radioactive nucleic acid labeling in molecular biology. This modified deoxyuridine triphosphate, a structural analog of deoxythymidine triphosphate (dTTP), is engineered for enzymatic incorporation into DNA. Its utility lies in the high-affinity interaction between biotin and streptavidin (or avidin), which allows for sensitive and versatile detection of nucleic acids in a wide array of applications. This technical guide provides an in-depth overview of **biotin-11-dUTP**, its chemical properties, principle of function, and detailed protocols for its use in key molecular biology techniques.

Core Principles of Biotin-11-dUTP

Biotin-11-dUTP consists of three key components: a deoxyuridine triphosphate (dUTP) base, a biotin molecule, and an 11-atom spacer arm linking the two. The dUTP portion allows it to be recognized and incorporated by DNA polymerases during DNA synthesis. The biotin moiety serves as a highly specific tag that can be detected by streptavidin or avidin conjugated to a reporter molecule, such as an enzyme (e.g., horseradish peroxidase, alkaline phosphatase) or a fluorophore.

The 11-atom linker is crucial for the functionality of **biotin-11-dUTP**. It provides spatial separation between the biotin and the dUTP, which is important for two reasons:

- **Efficient Enzymatic Incorporation:** The linker minimizes steric hindrance, allowing DNA polymerases to incorporate the modified nucleotide into a growing DNA strand more efficiently.
- **Accessible Biotin Moiety:** The linker extends the biotin molecule away from the DNA backbone, making it more accessible for binding to the larger streptavidin or avidin molecules, thus enhancing detection sensitivity.

Chemical and Physical Properties of Biotin-11-dUTP

A summary of the key chemical and physical properties of **biotin-11-dUTP** is presented in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

Property	Value
Molecular Formula	C ₂₈ H ₄₅ N ₆ O ₁₇ P ₃ S (free acid)[1]
Molecular Weight	862.67 g/mol (free acid)[1]
Purity	≥ 95% (HPLC)[1]
Form	Filtered solution in 10 mM Tris-HCl[1]
Concentration	Typically 1.0 mM - 1.1 mM[1]
pH	7.5 ±0.5
Storage Conditions	Store at -20°C
Shelf Life	Typically 12 months from date of delivery
CAS Number	86303-25-5 (free acid)

Key Applications and Experimental Protocols

Biotin-11-dUTP is a versatile reagent used in a variety of molecular biology applications for the non-radioactive labeling of DNA. Below are detailed protocols for some of the most common techniques.

DNA Labeling by PCR

Biotin-11-dUTP can be incorporated into DNA during the polymerase chain reaction (PCR) to generate biotinylated DNA probes or amplicons for subsequent detection or purification.

Experimental Protocol: PCR-based DNA Labeling

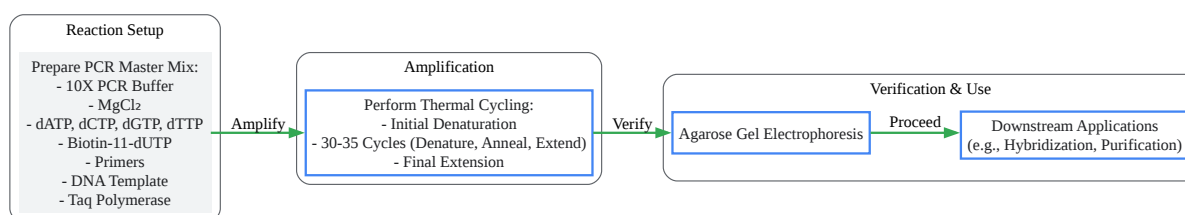
- Prepare the PCR Master Mix: In a sterile microcentrifuge tube, combine the following reagents. The ratio of **biotin-11-dUTP** to dTTP can be optimized, but a common starting point is a 1:3 or 1:2 ratio.

Reagent	Volume (for 50 µL reaction)	Final Concentration
10X PCR Buffer	5 µL	1X
25 mM MgCl ₂	3 µL	1.5 mM
dNTP mix (10 mM each of dATP, dCTP, dGTP)	1 µL	0.2 mM each
10 mM dTTP	0.5 µL	0.1 mM
1 mM Biotin-11-dUTP	5 µL	0.1 mM
Forward Primer (10 µM)	2.5 µL	0.5 µM
Reverse Primer (10 µM)	2.5 µL	0.5 µM
DNA Template (10 ng/µL)	1 µL	0.2 ng/µL
Taq DNA Polymerase (5 U/µL)	0.5 µL	2.5 units
Nuclease-free water	to 50 µL	-

- Perform PCR: Use a standard thermal cycling program appropriate for your primers and template. A typical program is as follows:
 - Initial Denaturation: 95°C for 3 minutes
 - 30-35 Cycles:
 - Denaturation: 95°C for 30 seconds

- Annealing: 55-65°C for 30 seconds
- Extension: 72°C for 1 minute per kb of product length
- Final Extension: 72°C for 5 minutes
- Verify Labeled Product: Analyze a small aliquot of the PCR product on an agarose gel to confirm amplification of the correct size fragment. The biotinylated DNA is now ready for downstream applications.

Logical Workflow for PCR-based DNA Labeling



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Caption: Workflow for generating biotinylated DNA via PCR.

DNA Labeling by Nick Translation for In Situ Hybridization (ISH)

Nick translation is a method to label DNA probes for use in techniques like in situ hybridization (ISH). DNase I introduces nicks in the DNA, and DNA Polymerase I then incorporates **biotin-11-dUTP** as it synthesizes new DNA from these nicks.

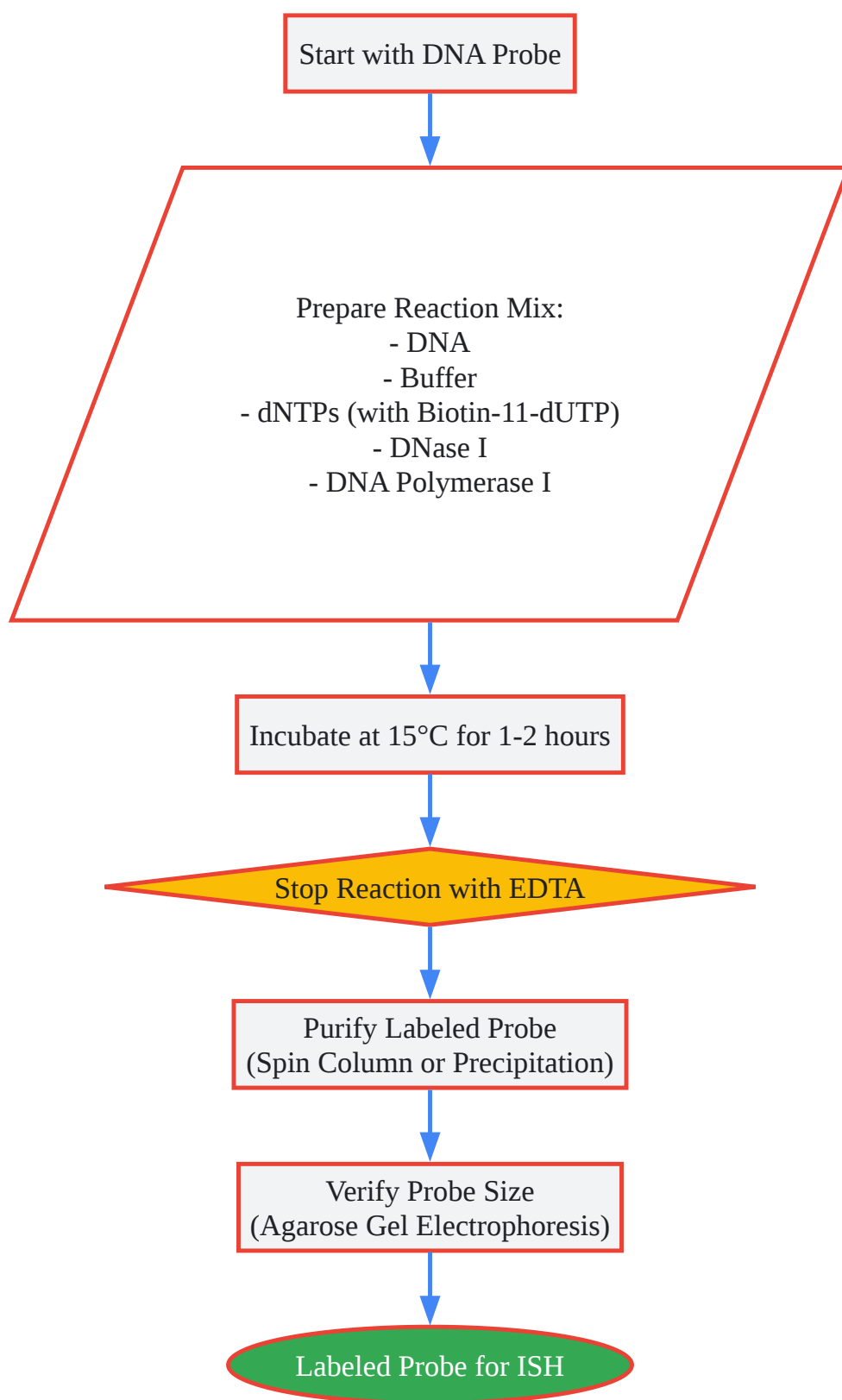
Experimental Protocol: Nick Translation for ISH Probes

- Prepare the Reaction Mixture: Combine the following reagents in a microcentrifuge tube:

Reagent	Volume (for 50 μ L reaction)
DNA to be labeled (1 μ g)	X μ L
10X DNA Polymerase I Buffer	5 μ L
dNTP mix (0.5 mM each of dATP, dCTP, dGTP)	5 μ L
0.5 mM dTTP	2.5 μ L
0.5 mM Biotin-11-dUTP	2.5 μ L
DNase I (diluted)	Y μ L
DNA Polymerase I (10 U/ μ L)	1 μ L
Nuclease-free water	to 50 μ L

- Incubation: Incubate the reaction at 15°C for 1-2 hours.
- Stop the Reaction: Add 5 μ L of 0.5 M EDTA to stop the reaction.
- Purification: Purify the biotinylated probe from unincorporated nucleotides using a spin column or ethanol precipitation.
- Verification: Run a small amount of the labeled probe on an agarose gel to check the size distribution.

Experimental Workflow for Nick Translation



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Caption: Step-by-step workflow for DNA probe labeling via nick translation.

Detection of Apoptosis by TUNEL Assay

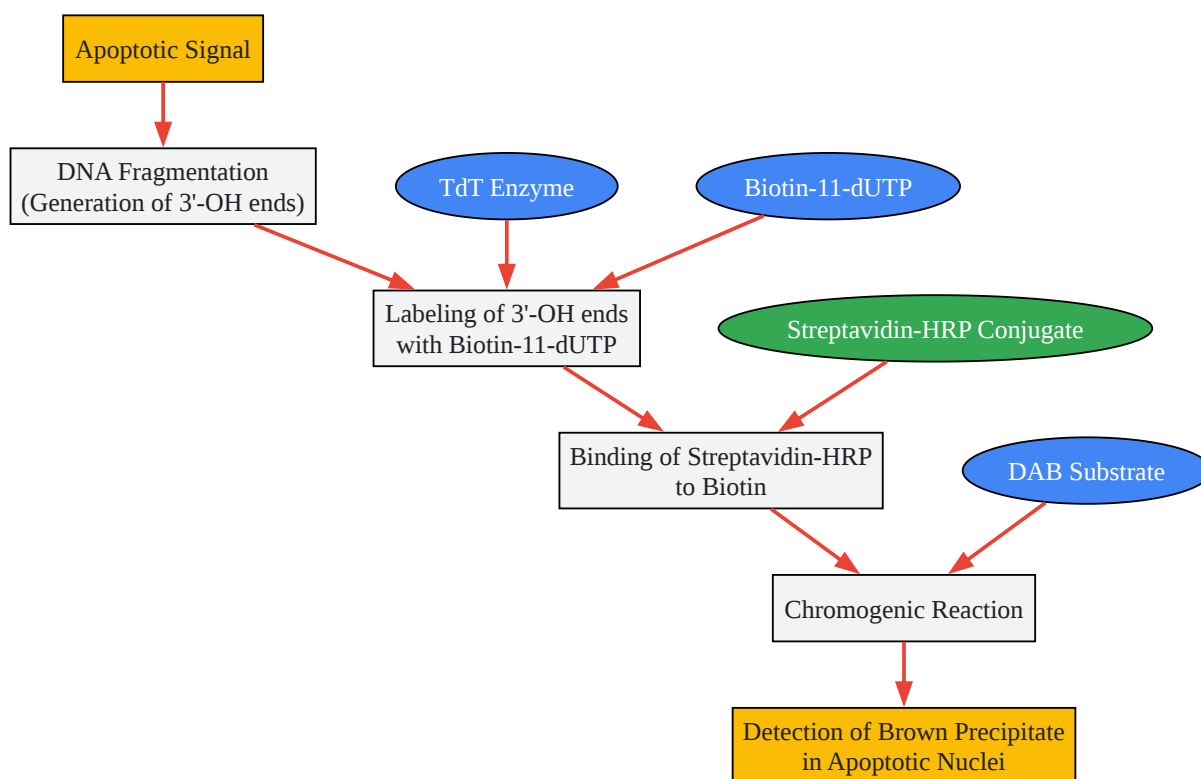
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis. Terminal deoxynucleotidyl transferase (TdT) adds **biotin-11-dUTP** to the 3'-hydroxyl ends of fragmented DNA.

Experimental Protocol: TUNEL Assay for Tissue Sections

- Sample Preparation: Deparaffinize and rehydrate tissue sections.
- Permeabilization: Treat with Proteinase K (20 µg/mL in PBS) for 15 minutes at room temperature to allow enzyme access to the DNA.
- TdT Labeling:
 - Prepare the TUNEL reaction mixture fresh:
 - Equilibration Buffer: 45 µL
 - **Biotin-11-dUTP** (1 mM): 1 µL
 - TdT Enzyme: 4 µL
 - Apply 50 µL of the reaction mixture to the tissue section.
 - Incubate for 60 minutes at 37°C in a humidified chamber.
- Detection:
 - Wash the slides with PBS.
 - Apply streptavidin-HRP (horseradish peroxidase) conjugate and incubate for 30 minutes at 37°C.
 - Wash with PBS.
 - Add DAB (3,3'-diaminobenzidine) substrate and incubate for 10 minutes at room temperature. Apoptotic nuclei will stain dark brown.

- Counterstain and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount.

Signaling Pathway for TUNEL Assay



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Caption: The signaling cascade for the detection of apoptosis using a TUNEL assay.

Quantitative Data and Method Comparison

While precise quantitative data can vary between experiments and polymerases, the following table summarizes key comparative aspects of **biotin-11-dUTP** and other non-radioactive

labeling methods.

Feature	Biotin-11-dUTP	Digoxigenin (DIG)-dUTP	Fluorescently Labeled dNTPs
Detection Principle	Biotin-streptavidin interaction	Antibody-based (anti-DIG)	Direct fluorescence detection
Sensitivity	High, comparable to DIG	High, comparable to biotin	Moderate to high, dependent on fluorophore brightness
Signal Amplification	Possible (e.g., TSA)	Possible (e.g., enzyme-linked secondary antibodies)	Generally lower amplification potential
Endogenous Background	Can be an issue in tissues with high endogenous biotin	Lower endogenous background in most tissues	Autofluorescence can be a concern
Multiplexing	Possible with different reporter enzymes/fluorophores	Possible with different antibodies/reporters	Excellent, multiple fluorophores can be used simultaneously
Workflow Complexity	Multi-step detection	Multi-step detection	Shorter, direct detection
Cost	Generally cost-effective	Similar to biotin	Can be more expensive, especially for bright, stable dyes

Incorporation Efficiency by DNA Polymerases:

- Family B polymerases (e.g., Vent, Pfu) generally show higher incorporation efficiency for modified nucleotides like **biotin-11-dUTP** compared to Family A polymerases (e.g., Taq).
- Complete substitution of dTTP with **biotin-11-dUTP** can inhibit PCR, especially with Taq polymerase. A partial substitution is recommended for optimal results.

Effect of Linker Arm Length:

- Shorter linkers (e.g., biotin-4-dUTP) may be incorporated more efficiently by DNA polymerases.
- Longer linkers (e.g., **biotin-11-dUTP**, biotin-16-dUTP) facilitate better binding of streptavidin, which can lead to enhanced detection sensitivity. **Biotin-11-dUTP** is often considered a good compromise between incorporation efficiency and detection.

Conclusion

Biotin-11-dUTP remains a robust and versatile tool for the non-radioactive labeling of nucleic acids. Its high sensitivity, coupled with the well-characterized biotin-streptavidin interaction, makes it suitable for a broad range of applications in molecular biology, from gene detection to apoptosis studies. By understanding the core principles and optimizing the experimental protocols, researchers can effectively leverage **biotin-11-dUTP** to achieve reliable and reproducible results.

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References

- 1. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
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